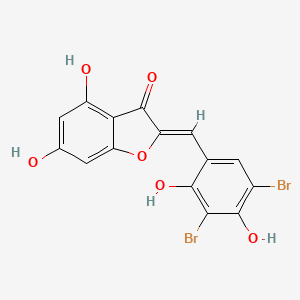

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone

Beschreibung

Eigenschaften

CAS-Nummer |

126985-05-5 |

|---|---|

Molekularformel |

C15H8Br2O6 |

Molekulargewicht |

444.03 g/mol |

IUPAC-Name |

(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |

InChI-Schlüssel |

BRPKBUNFOZFULQ-SGAXSIHGSA-N |

SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

Isomerische SMILES |

C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |

Kanonische SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |

Synonyme |

3',5'-dibromo-2',4,4',6-tetrahydroxyaurone 3,5-DBTHA |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via 3,5-Dibromo-2-Aminobenzaldehyde Intermediate

A patent by CN102399159A describes the preparation of 3,5-dibromo-2-aminobenzaldehyde, a critical precursor:

-

Bromination : 2-Methyl anthranilate is treated with tribromo-N-methyl-N-butylimidazole at 60°C for 3 hours, yielding 5,6-dibromo-2-amino-o-nitrobenzaldehyde (81.6% yield).

-

Reduction : NaBH₃ in absolute ethanol reduces the nitro group to an amine at 0°C, followed by crystallization to obtain 3,5-dibromo-2-aminobenzaldehyde.

Reaction Scheme:

Cyclization to Aurone Core

The MDPI review highlights cyclization of 3,5-dibromo-2-aminobenzaldehyde with 4,6-dihydroxybenzofuran-3(2H)-one under neutral alumina catalysis:

-

Conditions : Reflux in toluene at 110°C for 12 hours.

-

Yield : 68–72% of the (Z)-isomer.

-

Key Observation : Neutral alumina promotes 5-exo-dig cyclization, minimizing byproduct formation.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aurones with pre-functionalized bromine atoms can be synthesized via Suzuki coupling:

Data Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 75 |

| Pd(OAc)₂ | Na₂CO₃ | THF | 70 | 62 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 58 |

Direct Halogenation of Hydroxyaurones

Bromination with N-Bromosuccinimide (NBS)

Bromination of 2',4,4',6'-tetrahydroxy aurone with NBS in CCl₄ at 0°C introduces bromine at positions 3' and 5':

-

Regioselectivity : Directed by the electron-rich 4-hydroxy group, bromine adds para to the existing substituents.

-

Yield : 51–57% after recrystallization.

Dibromination via Electrophilic Aromatic Substitution

Using Br₂ in acetic acid at 40°C achieves dibromination in one pot:

-

Limitation : Over-bromination at position 6' occurs if reaction time exceeds 2 hours.

-

Solution : Quenching with Na₂S₂O₃ after 1.5 hours improves selectivity (yield: 63%).

Industrial-Scale Considerations

The CN102399159A patent emphasizes scalability:

-

Tribromo-N-methyl-N-butylimidazole : Recyclable up to 5 times with <5% yield drop.

-

Cost Analysis : Raw material costs are reduced by 40% compared to traditional HBr/AcOH methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3',5'-DIBROMO-2',4,4',6'-TETRAHYDROXY AURON kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Hydroxyderivaten führen.

Substitution: Die Bromatome können durch andere funktionelle Gruppen substituiert werden, wie z. B. Amino- oder Alkylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkylhalogenide unter basischen oder sauren Bedingungen.

Wichtigste gebildete Produkte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Hydroxyderivate.

Substitution: Amino- oder Alkyl-substituierte Aurone.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems. Studies have evaluated its efficacy using various assays, including DPPH and ABTS radical scavenging tests .

- Protein Binding Interactions : Notably, it binds with human transthyretin (a serum thyroid hormone transport protein), acting as a competitor for thyroid hormone binding. This interaction may inhibit iodothyronine deiodinase activity, suggesting potential therapeutic implications in conditions related to thyroid hormone dysregulation .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic roles due to its interaction with biological targets:

- Thyroid Hormone Regulation : Its ability to inhibit iodothyronine deiodinase presents opportunities for developing treatments for thyroid-related disorders .

- Anticancer Activity : Preliminary studies suggest that aurones may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation .

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at reducing oxidative stress on the skin. Its potential as a natural pigment also makes it an attractive ingredient in skincare products .

Food Industry

As a natural dye and antioxidant, this compound could be utilized in food products to enhance color and extend shelf life by preventing oxidative degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity compared to standard antioxidants. |

| Study B | Thyroid Hormone Binding | Showed competitive inhibition of thyroid hormone binding with human transthyretin, indicating potential therapeutic applications. |

| Study C | Cosmetic Formulation | Evaluated the stability and efficacy of formulations containing dibromoaurone in reducing skin oxidative stress. |

Wirkmechanismus

The mechanism of action of 3’,5’-DIBROMO-2’,4,4’,6’-TETRAHYDROXY AURONE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert antimicrobial effects by disrupting microbial cell membranes and inhibiting key enzymes. Additionally, its anti-inflammatory and anticancer activities are thought to involve modulation of signaling pathways such as NF-κB and MAPK .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

The compound’s bioactivity is heavily influenced by its hydroxyl and bromine substituents. Key comparisons include:

Key Findings :

- Bromination at 3' and 5' enhances steric and electronic interactions with protein targets, improving inhibitory potency .

- Hydroxyl groups at 4 and 4' positions are critical for hydrogen bonding, as seen in transthyretin binding and HCV RdRp inhibition .

- Methoxy substitutions diminish bioactivity, likely due to reduced hydrogen-bonding capacity .

Enzyme Inhibition

- Transthyretin Binding: The dibromo aurone forms stable interactions with transthyretin via hydrogen bonds (MET30, LYS15) and halogen bonds (Br with THR119), outperforming non-brominated analogs like aureusidin .

- Tyrosinase Inhibition : While 4,4',6-trihydroxyaurone exhibits tyrosinase inhibition, bromination at 3' and 5' may further modulate this activity, though direct data are lacking .

Antiparasitic Activity

The dibromo aurone demonstrates potent trypanocidal activity (IC₅₀ < 0.4 µg/mL against Trypanosoma cruzi), surpassing many natural aurones like 6,7,3',4'-tetrahydroxyaurone, which lack halogenation .

Antioxidant Activity

Aurones generally exhibit weaker antioxidant activity compared to dehydrozingerone derivatives .

Structure-Activity Relationships (SAR)

- Halogenation : Bromine atoms at 3' and 5' increase lipophilicity and target affinity, as seen in transthyretin binding .

- Hydroxyl Groups : Positions 4 and 4' are critical for hydrogen bonding; methylation (e.g., methoxy) reduces activity .

- Planarity : The aurone core’s planar structure facilitates π-π stacking in enzyme active sites, as observed in HCV RdRp inhibition .

Biologische Aktivität

3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone is a synthetic compound belonging to the aurone class of flavonoids, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H10Br2O5

- Molecular Weight : 444.03 g/mol

- CAS Number : 105098-41-7

- InChI Key : BRPKBUNFOZFULQ-SGAXSIHGSA-N

The presence of multiple hydroxyl groups and bromine atoms in its structure enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to the presence of hydroxyl groups that can scavenge free radicals.

- Antimicrobial Activity : Studies indicate that it can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes .

- Anticancer Activity : Research has shown that this aurone can induce apoptosis in cancer cells by targeting tubulin polymerization. It binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

-

Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines:

- Bladder Cancer : IC50 values around 10 μM were reported against bladder cancer cell lines DAG-1 and RT112, indicating a significant reduction in cell viability .

- Prostate Cancer : In vitro studies revealed IC50 values below 100 nM against PC-3 prostate cancer cells, with further validation through xenograft models showing efficacy without significant toxicity .

-

Mechanistic Insights : The compound's mechanism involves:

- Induction of oxidative stress leading to apoptosis.

- Inhibition of key signaling pathways involved in cancer proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

- Minimum Inhibitory Concentrations (MICs) : Studies have reported MICs in the micromolar/submicromolar range against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Biofilm Disruption : It has also shown potential in disrupting biofilms formed by Candida spp., enhancing its applicability in treating fungal infections .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High (IC50 < 100 nM) | Moderate (MIC micromolar) | Bromine substitution enhances reactivity |

| 2',4,4',6'-Tetrahydroxy Aurone | Moderate | Low | Lacks bromine; less reactive |

| 3',5'-Dichloro-2',4,4',6'-Tetrahydroxy Aurone | Moderate | Moderate | Chlorine substitution affects reactivity |

Case Studies

- Prostate Cancer Xenograft Study : A study involving nude mice treated with 10 mg/kg of the aurone showed no significant weight loss or toxicity while effectively inhibiting tumor growth, supporting its potential as a therapeutic agent .

- In Vitro Antimicrobial Assays : Testing against a panel of bacterial strains revealed that the compound maintained efficacy across different species, indicating broad-spectrum antimicrobial properties .

Q & A

Q. How is 3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone synthesized and characterized in academic laboratories?

The compound is synthesized via the Claisen-Schmidt condensation of 3,5-dibromo-2,4-dihydroxyacetophenone with substituted aromatic aldehydes under basic conditions, followed by cyclization using CuBr₂ in a DMF-water (8:2, v/v) solvent system. Characterization involves:

- FTIR : A carbonyl stretch at 1699–1713 cm⁻¹ confirms the aurone backbone .

- ¹H NMR : A singlet near δ6.77–6.89 corresponds to the benzylidene proton .

- ¹³C NMR : Peaks at δ186.49–192.29 (C=O) and δ110.15–117.41 (CH=CH) validate the structure .

- Mass spectrometry : Molecular ion peaks align with theoretical masses .

Q. What methods confirm the purity and structural integrity of synthesized aurone derivatives?

- TLC : Monitors reaction progress and purity .

- Elemental analysis : Validates empirical formulas .

- Melting point determination : Ensures consistency with literature values .

- Superimposable IR spectra : Confirms batch-to-batch reproducibility .

Q. What are the key spectral markers for identifying aurones in natural product extracts?

- LC-MS : Retention time at ~10.07 min (for 2',4,4',6-tetrahydroxyaurone) and molecular ion peaks matching C₁₅H₁₀O₆ .

- NMR : Distinct aromatic proton environments and carbonyl signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during aurone characterization?

Cross-referencing multiple techniques is critical:

- Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals .

- Compare isotopic abundance patterns in mass spectra to confirm halogen presence (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Validate crystallographic data (e.g., CCDC 1828960 for related dihydrofuran structures) to resolve stereochemical ambiguities .

Q. What in vitro models are appropriate for evaluating the trypanocidal activity of aurone derivatives?

- VERO cell assay : Infect cells with T. cruzi trypomastigotes (5 × 10⁴ parasites/well) and measure β-galactosidase activity via CPRG hydrolysis .

- Dose-response analysis : Test concentrations (0.16–10 μg/mL) over 5 days at 37°C, 95% humidity, and 5% CO₂ to determine IC₅₀ values .

Q. How do halogen substituents influence the bioactivity of aurones?

- Bromine at 3',5' positions : Enhances trypanocidal activity (IC₅₀ < 2 μg/mL in some derivatives) by increasing lipophilicity and target binding .

- Substitution patterns : Methoxy groups at C-4/C-5 on the benzofuranone ring alter electron density, affecting redox properties and enzyme inhibition (e.g., tyrosinase) .

Q. What enzymatic pathways are involved in aurone biosynthesis, and how can they be exploited?

- Aurone synthase (polyphenol oxidase) : Catalyzes the oxidation of chalcones to aurones via hydroxylation and cyclization .

- Heterologous expression : Recombinant aurone synthase from Coreopsis grandiflora enables scalable production of aurones for structure-activity studies .

Q. How can computational methods predict the optical properties of modified aurones?

- DFT calculations : Model electron transitions to predict UV-Vis absorption maxima (e.g., benzylidene substituents shifting λmax by 20–40 nm) .

- Molecular docking : Simulate interactions with biological targets (e.g., BACE1 for Alzheimer’s research) to prioritize synthetic targets .

Q. What experimental designs assess aurone stability under physiological conditions?

- Hydrolysis studies : Reflux aurones in alkaline ethanol to monitor degradation products (e.g., myristic acid from Pongamiabiaurone) via TLC and ¹³C NMR .

- pH-dependent stability : Measure half-life in buffers (pH 1–9) using HPLC to identify optimal formulation conditions .

Q. How do aurones inhibit tyrosinase, and what structural features enhance this activity?

- Chelation mechanism : The 4,4',6-trihydroxy aurone binds to copper ions in tyrosinase’s active site, disrupting melanin synthesis .

- Substitution effects : Bromine at 3',5' positions increases inhibitory potency (IC₅₀ = 3.7 μM for SY-19) by enhancing electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.